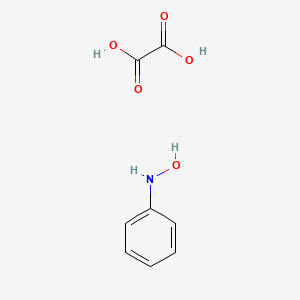

N-Phenylhydroxylamine oxalate

Description

Properties

IUPAC Name |

oxalic acid;N-phenylhydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO.C2H2O4/c8-7-6-4-2-1-3-5-6;3-1(4)2(5)6/h1-5,7-8H;(H,3,4)(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AERWWAYEYYMAPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NO.C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10233423 | |

| Record name | Benzenamine, N-hydroxy-, ethanedioate (1:1) (salt) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10233423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84447-15-4, 619-98-7 | |

| Record name | Benzenamine, N-hydroxy-, ethanedioate (1:1) (salt) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084447154 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC97190 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97190 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenamine, N-hydroxy-, ethanedioate (1:1) (salt) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10233423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for N Phenylhydroxylamine and Derivatives

Catalytic Reduction Strategies for Aromatic Nitro Compounds to N-Phenylhydroxylamine

The catalytic partial hydrogenation of nitroaromatics is the most prominent method for producing N-aryl hydroxylamines. This approach involves a series of sequential and parallel reaction steps, typically proceeding from the nitro compound to nitrosobenzene (B162901), then to N-phenylhydroxylamine, and finally to aniline (B41778). orientjchem.org Achieving high selectivity for N-PHA requires precise control over catalyst design, reaction conditions, and the choice of reducing agent to prevent over-hydrogenation.

Heterogeneous catalysts are central to the selective synthesis of N-PHA due to their ease of separation and potential for recycling. The performance of these systems is dictated by the nature of the active metal, the support material, and the presence of promoters or inhibitors.

Noble metals are highly active for the hydrogenation of nitro groups and can be tailored for high selectivity under mild conditions. nih.govresearchgate.net

Platinum (Pt): Platinum-based catalysts, particularly when supported on materials like carbon (Pt/C), silica (B1680970) (Pt/SiO₂), or alumina (B75360) (Pt/Al₂O₃), are highly effective for this transformation. rsc.orgrsc.org Research has shown that yields of N-PHA can reach up to 99% using supported platinum catalysts under a hydrogen atmosphere at room temperature. rsc.org The key to achieving such high selectivity is often the addition of specific inhibitors, such as dimethyl sulfoxide (B87167) (DMSO), which suppresses the further hydrogenation of the hydroxylamine (B1172632) to aniline. nih.govrsc.org In some systems, particularly in aprotic dipolar solvents, low-percentage (≤1 wt.%) platinum catalysts can yield N-PHA as the main product with up to 98% yield. doaj.orgect-journal.kzresearchgate.net The catalyst in these cases is believed to be a platinum colloid with particle sizes around 40 nm. doaj.orgresearchgate.net

Gold (Au): Gold nanoparticles (AuNPs) have emerged as exceptionally efficient catalysts for the selective reduction of nitrobenzene (B124822). whiterose.ac.ukacs.org Supported on materials like TiO₂, gold catalysts can selectively produce N-aryl hydroxylamines. nih.gov One remarkable system uses AuNPs stabilized by phosphine-decorated polymer-immobilized ionic liquids, which can achieve a near-quantitative yield of N-phenylhydroxylamine in water. acs.org This catalyst demonstrates extremely high efficiency, with a turnover number (TON) of 100,000 and a turnover frequency (TOF) of 73,000 h⁻¹. acs.org The selectivity of AuNP catalysts can be dramatically influenced by the solvent; for instance, the reaction can be switched to produce azoxybenzene (B3421426) selectively simply by changing the solvent from water to ethanol (B145695). acs.orgresearchgate.net

Rhodium (Rh): Rhodium on carbon (Rh/C) is another effective catalyst, often used with hydrazine (B178648) monohydrate as the hydrogen source at room temperature for the synthesis of N-aryl hydroxylamines. whiterose.ac.ukwikipedia.org Advanced catalyst design, such as core-shell nanoparticles (e.g., Cu-Rh), can enhance selectivity by modifying the electronic properties of the rhodium shell, which weakens the adsorption of aniline and prevents over-reduction. figshare.com

Ruthenium (Ru): Ruthenium nanoparticles (RuNPs), supported on materials like carbon nanotubes or polystyrene, have been successfully employed for the catalytic reduction of nitroaromatics to N-aryl hydroxylamines using hydrazine as the reducing agent. whiterose.ac.uk

Table 1: Performance of Supported Platinum Catalysts in Nitrobenzene Hydrogenation

| Catalyst | Additive(s) | H₂ Pressure | Time (h) | Yield of N-PHA (%) | Selectivity (%) | Reference |

|---|---|---|---|---|---|---|

| 5 wt% Pt/SiO₂ | DMSO | 1 bar | 2 | 7.2 | 98.6 | rsc.org |

| 5 wt% Pt/SiO₂ | DMSO, NEt₃ | 1 bar | 2 | 98.8 | 98.8 | rsc.org |

| 5 wt% Pt/C | DMSO, NEt₃ | 1 bar | 2 | 97.2 | 97.2 | rsc.org |

| 5 wt% Pt/Al₂O₃ | DMSO, NEt₃ | 1 bar | 1.5 | 96.7 | 96.7 | rsc.org |

| 5 wt% Pt/SiO₂ | DMSO, nBuNH₂ | 1 bar | 1.9 | 97.0 | 98.8 | rsc.org |

While noble metals are highly active, research has also explored more abundant and cost-effective non-noble metals. nih.gov Iron (Fe) or Zinc (Zn) can be used for the reduction of nitroaromatics to the corresponding phenylhydroxylamines. nih.govwikipedia.org For example, using Fe or Zn under mild microwave heating conditions at 120 °C for just 5 minutes can produce N-PHA with yields as high as 91%. nih.gov These reactions often employ ammonium (B1175870) chloride to provide an acidic environment that promotes the reaction. nih.govwikipedia.org

Bimetallic catalysts often exhibit enhanced activity and selectivity compared to their monometallic counterparts due to synergistic effects. These effects can arise from geometric arrangements (ensembles) or electronic modifications between the two metals.

A prime example of this synergy is seen in core-shell nanoparticles, such as Cu-Rh catalysts used for nitrobenzene hydrogenation. figshare.com The copper core donates electrons to the rhodium shell, which downshifts the d-band center of the rhodium. figshare.com This electronic modification weakens the adsorption of the aniline product on the catalyst surface, thereby preventing its further hydrogenation and significantly enhancing selectivity towards the intermediate. figshare.com The concept of a bifunctional mechanism, where different reactants preferentially adsorb on different metal sites, can also explain the high selectivity of some bimetallic systems. rsc.org For instance, in a Pt-Sn catalyst, it is proposed that one metal (e.g., Pt) is responsible for hydrogen activation while the other (e.g., Sn) serves as a site for oxygen or nitro group adsorption, facilitating the selective reaction at the interface. rsc.org

The selectivity of a catalyst for N-phenylhydroxylamine is intricately linked to the interactions between the reactants, intermediates, and the catalyst surface. The reduction of nitrobenzene proceeds through nitrosobenzene to N-PHA, which can then be further reduced to aniline. orientjchem.org To achieve high N-PHA selectivity, the catalyst must facilitate the first two steps while inhibiting the final one.

Several mechanistic strategies are employed to control this selectivity:

Controlled Poisoning: Additives like dimethyl sulfoxide (DMSO) can act as selective poisons. nih.gov DMSO is believed to adsorb on the catalyst's active sites, inhibiting the further hydrogenation of N-PHA to aniline without significantly affecting the initial reduction of the nitro group. nih.govrsc.org

Electronic Modification: As seen with bimetallic Cu-Rh catalysts, modifying the electronic properties of the active metal can weaken the adsorption of intermediates or products. figshare.com Weaker adsorption of N-PHA and aniline prevents the over-hydrogenation reaction from occurring. figshare.com

Electrochemical-like Mechanism: In aprotic dipolar solvents, certain platinum group catalysts can facilitate a mechanism analogous to electroreduction. doaj.orgect-journal.kzresearchgate.net Here, the catalyst activates hydrogen to serve as a source of electrons, and the reduction proceeds through a series of electron transfer and protonation steps, which favors the formation of N-PHA and stops the reaction after the nitrobenzene is consumed. doaj.orgect-journal.kz

The choice of reducing agent, or hydrogen source, is a critical parameter in the catalytic synthesis of N-phenylhydroxylamine.

Molecular Hydrogen (H₂): This is a clean and widely used reducing agent, especially in conjunction with platinum-group metal catalysts. nih.govrsc.org It is typically used in pressurized gas form.

Hydrazine (N₂H₄·H₂O): Hydrazine hydrate (B1144303) is a common liquid reducing agent that serves as both a reductant and a hydrogen carrier. nih.gov It is frequently paired with catalysts like Rh/C, RuNPs, and Raney nickel for the selective reduction of nitroarenes. whiterose.ac.ukwikipedia.org In solution, hydrazine gradually decomposes to release hydrogen atoms for the reduction process. nih.gov

Borohydrides: Sodium borohydride (B1222165) (NaBH₄) and ammonia-borane (NH₃BH₃) are effective reducing agents, particularly for reductions catalyzed by silver and gold nanoparticles. whiterose.ac.uknih.gov These reagents provide a source of hydride for the reduction.

Alcohols: Certain alcohols, such as isopropanol, can act as both a solvent and a hydrogen source in a process known as catalytic transfer hydrogenation. nih.govrsc.org

Table 2: Reducing Agents and Associated Catalysts for N-PHA Synthesis

| Reducing Agent/Hydrogen Source | Typical Catalyst System(s) | Reference |

|---|---|---|

| Molecular Hydrogen (H₂) | Pt/C, Pt/SiO₂, Pt/Al₂O₃ | nih.govrsc.org |

| Hydrazine (N₂H₄·H₂O) | Rh/C, RuNPs, Raney Nickel | nih.govwhiterose.ac.ukwikipedia.org |

| Sodium Borohydride (NaBH₄) | Ag/TiO₂, AuNPs | whiterose.ac.uknih.gov |

| Ammonia-borane (NH₃BH₃) | Ag/TiO₂ | nih.gov |

| Alcohols (e.g., Isopropanol) | Supported Platinum Catalysts | nih.govrsc.org |

Homogeneous Catalysis Approaches

Homogeneous catalysis offers a refined route to N-phenylhydroxylamine from nitrobenzene, often achieving high selectivity by carefully controlling the reaction environment. A significant approach involves the use of reduced platinum complexes in aprotic dipolar solvents. doaj.org In this system, the catalyst initially acts in a homogeneous phase to hydrogenate nitrobenzene, yielding N-phenylhydroxylamine as the primary product with yields as high as 98%. doaj.orgresearchgate.net The reaction mechanism is designed to mirror electrochemical reduction by ensuring the catalyst serves as an electron source while the medium has a limited proton concentration. doaj.orgresearchgate.net

Another advanced system, which borders homogeneous and heterogeneous catalysis, utilizes gold nanoparticles stabilized by phosphino-modified polymer immobilized ionic liquids (AuNP@PPh2-PIILP). This catalyst demonstrates exceptional efficiency in the sodium borohydride-mediated reduction of nitrobenzene, affording N-phenylhydroxylamine with over 99% selectivity. whiterose.ac.uk Furthermore, selenium has been employed as a homogeneous catalyst with sodium borohydride as the reductant to synthesize N-phenylhydroxylamine from nitrobenzene derivatives. mdpi.com

Table 1: Comparison of Homogeneous Catalytic Systems for N-Phenylhydroxylamine Synthesis

| Catalyst System | Precursor | Key Conditions | Yield/Selectivity | Reference |

|---|---|---|---|---|

| Reduced Platinum Complexes | Nitrobenzene | Aprotic Dipolar Solvent (e.g., DMSO) | 98% Yield | doaj.orgresearchgate.net |

| AuNP@PPh2-PIILP | Nitrobenzene | Water, NaBH4, Room Temperature | >99% Selectivity | whiterose.ac.uk |

| Selenium | Nitrobenzene Derivative | Ethanol, NaBH4, Room Temperature | 77% Yield | mdpi.com |

Electrochemical Reduction Pathways for N-Phenylhydroxylamine

Electrochemical methods provide a direct and controllable pathway for the synthesis of N-phenylhydroxylamine from nitrobenzene, avoiding harsh chemical reductants. nih.gov The process involves the in-situ generation of active atomic hydrogen on a cathode, with electrons supplied by the electrode acting as the reducing agent. nih.gov

The electrochemical reduction of nitrobenzene to N-phenylhydroxylamine is highly dependent on the reaction medium and electrode material. In aprotic media, N-phenylhydroxylamine is often the sole and final product. doaj.orgresearchgate.net The transformation proceeds through a so-called EC (electrochemical-chemical) mechanism, which involves an alternating sequence of electron transfer (electrochemical step) and protonation of the species formed (chemical step). doaj.orgresearchgate.net

Table 2: Electrode Material Influence on Nitrobenzene Electrochemical Reduction

| Electrode Material | Reaction Medium | Key Mechanistic Feature | Primary Outcome | Reference |

|---|---|---|---|---|

| Platinum | Aprotic | EC (Electron transfer-Chemical) Mechanism | N-Phenylhydroxylamine (sole product) | doaj.orgresearchgate.net |

| Molybdenum | Aqueous (Alkaline) | Stops at 4-electron reduction stage | Selective formation of N-Phenylhydroxylamine | nih.gov |

| Copper | Aqueous/Ethanol | Involves Ar-N(OH)2 intermediate | Formation of N-Phenylhydroxylamine and Aniline | researchgate.net |

Continuous flow technology offers significant advantages for electrochemical synthesis, including superior control over reaction parameters, enhanced mass transfer, and a high surface-area-to-volume ratio, making processes more efficient and scalable. labunlimited.comnih.gov While specific reports on the continuous flow electrochemical synthesis of N-phenylhydroxylamine are emerging, the principles have been demonstrated in related continuous flow hydrogenation processes. researchgate.netnih.gov These systems, using catalysts like Pt/C, have successfully produced N-arylhydroxylamines with high selectivity (>99%). researchgate.netnih.gov

Applying this technology to electrosynthesis can overcome limitations of traditional batch reactors, such as poor reproducibility and slow reaction rates. labunlimited.com Flow electrochemical cells enable selective syntheses with high conversions, often in a single pass, making the technique more accessible and appealing for industrial-scale production. labunlimited.comnih.gov Optimization of these flow systems, potentially using techniques like Bayesian optimization in microreactors, is a key area of research for improving yields of phenylhydroxylamine derivatives. researchgate.net

Oxidative Transformations of Amine Precursors to Hydroxylamines

The synthesis of hydroxylamines can also be achieved through the direct oxidation of amine precursors. researchgate.net This approach is crucial for accessing chiral hydroxylamines, which are important structural elements in pharmaceuticals. acs.orgnih.gov A variety of catalytic systems and reagents have been developed to achieve this transformation with high chemo- and enantioselectivity. acs.orgnih.govacs.org

One notable method is the titanium-catalyzed asymmetric oxidation of racemic secondary amines using an environmentally benign hydrogen peroxide oxidant. researchgate.net This technique is applicable to a range of substrates and demonstrates high efficiency and selectivity. researchgate.net For primary amines, selective conversion to hydroxylamines can be accomplished using a sodium tungstate (B81510) complex with a hydrogen peroxide-urea adduct. researchgate.net

Table 3: Selected Methods for Oxidative Transformation of Amines

| Amine Type | Oxidizing System | Product Type | Reference |

|---|---|---|---|

| Racemic Secondary Amines | Titanium Catalyst / H2O2 | Enantiopure Hydroxylamines | researchgate.net |

| Primary Amines | Sodium Tungstate / H2O2-Urea | N-monoalkylhydroxylamines | researchgate.net |

Hydrolytic Cleavage of Hydroxamic Acids, Oximes, and Nitrones to Hydroxylamines

Hydroxylamines can be generated through the hydrolytic cleavage of precursor functional groups such as nitrones. The formation of a nitrone often involves the condensation of a hydroxylamine with an aldehyde or ketone. nih.gov Consequently, the reverse reaction, hydrolysis, can serve as a method to release the hydroxylamine.

In the synthesis of N-monoalkylhydroxylamines, a common strategy involves the oxidation of a secondary amine to a nitrone, followed by cleavage to yield the desired hydroxylamine. orgsyn.org In this context, oxalic acid plays a critical role not in the hydrolysis itself, but in the isolation and purification of the final hydroxylamine product.

A well-documented procedure by Tokuyama and colleagues demonstrates a three-step transformation of a primary amine to an N-monoalkylhydroxylamine. orgsyn.orgillinois.edutohoku.ac.jpresearchgate.net After the intermediate nitrone is formed and subjected to hydroxylaminolysis, the resulting free hydroxylamine is often unstable. orgsyn.org To facilitate its isolation and improve stability, oxalic acid is added to the reaction mixture. The hydroxylamine, being basic, reacts with the oxalic acid to precipitate as a stable, crystalline oxalate (B1200264) salt. lookchem.com This method allows for the efficient purification of the target N-hydroxy-(S)-1-phenylethylamine as its oxalate salt in high yield. orgsyn.orglookchem.com

Alkylation and Arylation Reactions of Hydroxylamine

The alkylation and arylation of hydroxylamine are fundamental processes for synthesizing N-substituted and O-substituted hydroxylamine derivatives. These reactions introduce alkyl or aryl groups, leading to a diverse range of compounds with varied chemical properties and applications.

Recent research has demonstrated that the solvent plays a critical role in directing the site of alkylation on N-phenylhydroxylamine. For instance, the methylation of N-phenylhydroxylamine with methylarenesulfonates in dimethyl sulfoxide (DMSO) results in the alkylation of the oxygen atom. acs.org This is in contrast to reactions carried out in methanol (B129727), where N-alkylation is the predominant outcome. acs.org This solvent-dependent selectivity is a key finding for chemists aiming to synthesize specific isomers. The reaction in DMSO is thought to proceed through a zwitterionic intermediate of N-phenylhydroxylamine. acs.org

Palladium-catalyzed reactions have emerged as powerful methods for the N-arylation of hydroxylamines. These cross-coupling reactions provide an efficient route to N-aryl hydroxylamines, which are valuable intermediates in the synthesis of various nitrogen-containing heterocycles like indoles and isoxazolidines. strath.ac.uk The use of specific ligands and reaction conditions allows for a high degree of control over the arylation process. strath.ac.uk Similarly, palladium-catalyzed O-arylation of hydroxylamine equivalents, such as ethyl acetohydroximate, has been developed to synthesize O-arylhydroxylamines. organic-chemistry.org This method is notable for its short reaction times and broad substrate scope, including the use of aryl chlorides, bromides, and iodides. organic-chemistry.org

Table 1: Solvent Effects on the Alkylation of N-Phenylhydroxylamine

| Solvent | Predominant Product | Reference |

|---|---|---|

| Dimethyl Sulfoxide (DMSO) | O-Alkylation | acs.org |

| Methanol | N-Alkylation | acs.org |

Cycloaddition Reactions for Hydroxylamine Ring Systems

Cycloaddition reactions are powerful tools in organic synthesis for the construction of cyclic compounds. In the context of hydroxylamine derivatives, 1,3-dipolar cycloaddition reactions are particularly important for forming five-membered heterocyclic ring systems. chesci.comwikipedia.org

N-Phenylhydroxylamine can serve as a precursor for the in-situ generation of nitrones, which are 1,3-dipoles. wikipedia.orgresearchgate.netuobaghdad.edu.iq These nitrones can then react with various dipolarophiles, such as alkenes or alkynes, to yield isoxazolidine (B1194047) or isoxazoline (B3343090) rings, respectively. researchgate.netuobaghdad.edu.iq The reaction is a concerted pericyclic process, often proceeding with a high degree of stereoselectivity. chesci.comwikipedia.org The versatility of this reaction allows for the synthesis of a wide array of substituted hydroxylamine-containing heterocycles. researchgate.netuobaghdad.edu.iq

The mechanism of these cycloaddition reactions has been studied using computational methods, such as Density Functional Theory (DFT), which provide insights into the transition states and the factors governing stereoselectivity. nih.gov Research has shown that N-glycosylhydroxylamines can also participate in 1,3-dipolar cycloadditions through their open-chain nitrone tautomers, leading to the formation of highly functionalized pyrrolizidines. clockss.org

Table 2: Examples of Cycloaddition Reactions Involving Hydroxylamine Derivatives

| Reactants | Product Ring System | Reference |

|---|---|---|

| Nitrone (from N-Phenylhydroxylamine) + Alkene | Isoxazolidine | researchgate.netuobaghdad.edu.iq |

| Nitrone (from N-Phenylhydroxylamine) + Alkyne | Isoxazoline | researchgate.netuobaghdad.edu.iq |

| N-Benzylhydroxylamine + Chiral Enoate Esters | Isoxazolidinone | nih.gov |

Principles of Green Chemistry in N-Phenylhydroxylamine Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of N-Phenylhydroxylamine and its derivatives to minimize environmental impact and improve sustainability. This involves the use of environmentally benign solvents, recyclable catalysts, and energy-efficient reaction conditions.

A significant area of research in the green synthesis of N-phenylhydroxylamine is the catalytic reduction of nitrobenzene. The use of supported platinum catalysts, for example, allows for the selective hydrogenation of nitroaromatics to N-aryl hydroxylamines under mild conditions with high yields and selectivity. rsc.org These catalysts can often be recovered and reused, adhering to the green principle of catalysis. researchgate.net The choice of solvent in these reactions is also critical, with studies exploring the use of more environmentally friendly options like ethanol or even water. whiterose.ac.uk

Other green approaches include the use of transfer hydrogenation, where a safe source of hydrogen, such as hydrazine, is used in place of gaseous hydrogen. wikipedia.orgorgsyn.org Furthermore, methods are being developed to synthesize hydroxylamine itself from sustainable sources like air and water through a plasma-electrochemical cascade pathway, which operates at room temperature and avoids harsh reaction conditions. researchgate.netrepec.org The development of ketone-mediated electroreduction of nitrate (B79036) also presents a green route to hydroxylamine synthesis. acs.org These innovations are paving the way for more sustainable production of this important class of compounds.

Table 3: Green Chemistry Approaches in N-Phenylhydroxylamine Synthesis

| Green Chemistry Principle | Application in Synthesis | Reference |

|---|---|---|

| Catalysis | Supported platinum catalysts for selective reduction of nitrobenzene. | rsc.orgresearchgate.net |

| Use of Renewable Feedstocks | Synthesis of hydroxylamine from air and water. | researchgate.netrepec.org |

| Safer Solvents and Auxiliaries | Use of ethanol or water as reaction solvents. | whiterose.ac.uk |

| Atom Economy | 1,3-dipolar cycloadditions with high atom efficiency. | mdpi.com |

| Energy Efficiency | Plasma-electrochemical synthesis at room temperature. | researchgate.netrepec.org |

Elucidation of Reaction Mechanisms and Transformational Pathways

The Bamberger Rearrangement: Mechanistic Insights and Product Selectivity

The Bamberger rearrangement is a classic acid-catalyzed reaction that converts N-phenylhydroxylamines into 4-aminophenols. wikipedia.orghellenicaworld.com This intermolecular rearrangement is a cornerstone reaction in organic synthesis, providing a direct route to valuable aminophenol derivatives. wikipedia.orgyoutube.com The reaction is typically conducted in the presence of a strong aqueous acid, which plays a critical role in facilitating the key mechanistic steps. scribd.com

The mechanism of the Bamberger rearrangement is initiated by the protonation of the N-phenylhydroxylamine molecule. While protonation can occur at either the nitrogen or the oxygen atom, N-protonation is generally favored but considered unproductive for the rearrangement. wikipedia.orghellenicaworld.com The key productive step involves the O-protonation of the hydroxylamine (B1172632) group, which transforms the hydroxyl group into a good leaving group (water). wikipedia.orgbeilstein-journals.org

Subsequent loss of a water molecule from the O-protonated species generates a highly reactive, electron-deficient intermediate known as a nitrenium ion (C₆H₅NH⁺). wikipedia.orghellenicaworld.comscribd.com This species is a potent electrophile. However, some computational studies, specifically DFT calculations, have questioned the existence of a stable, discrete nitrenium ion intermediate in aqueous media. beilstein-journals.org These studies suggest that due to the high nucleophilicity of the surrounding water cluster, the departure of the water molecule and the attack of a new water molecule may occur in a more concerted fashion, proceeding through an aniline (B41778) dication-like transition state rather than a distinct nitrenium ion intermediate. beilstein-journals.org

| Step | Description | Key Species |

| 1. Protonation | Reversible protonation of N-phenylhydroxylamine on the oxygen atom. | O-protonated N-phenylhydroxylamine |

| 2. Water Elimination | Loss of a water molecule to form a reactive intermediate. | Nitrenium ion (or related transition state) |

| 3. Nucleophilic Attack | Attack by a water molecule at the para-position of the phenyl ring. | Intermediate carbocation |

| 4. Deprotonation | Loss of a proton to restore aromaticity and form the final product. | 4-Aminophenol (B1666318) |

Oxidative Degradation Pathways of N-Phenylhydroxylamine in Aqueous Media

In aqueous environments, particularly at physiological pH, N-phenylhydroxylamine is susceptible to oxidative degradation. This process is oxygen-dependent and leads to a mixture of nitrogen-containing aromatic compounds. nih.govnih.gov

The oxidation of N-phenylhydroxylamine in aqueous phosphate (B84403) buffers (pH 6.8-7.4) yields three primary products: nitrosobenzene (B162901), nitrobenzene (B124822), and azoxybenzene (B3421426). nih.govnih.gov Kinetic studies and ¹⁸O-labeling experiments suggest that a common intermediate, generated from the reaction of N-phenylhydroxylamine with molecular oxygen, is responsible for the formation of these products. nih.gov It is proposed that neither superoxide (B77818) nor hydrogen peroxide are directly involved in this oxidation sequence. nih.gov Azoxybenzene can also be formed via the condensation of N-phenylhydroxylamine with nitrosobenzene, one of its initial oxidation products. acs.orgresearchgate.net

The oxidative degradation of N-phenylhydroxylamine is subject to both general acid and general base catalysis. nih.govnih.gov This indicates that both proton donation and abstraction can facilitate the rate-limiting steps of the oxidation process. The rate of oxidation and the product distribution can be significantly affected by the pH of the medium. For instance, at a pH below 5.8, in addition to the other products, p-nitrosophenol is also formed. nih.gov The reaction is also catalyzed by transition metal ions; for example, both iron(II) and iron(III) ions have been shown to catalyze the decomposition of N-phenylhydroxylamine to azoxybenzene and aniline. rsc.org

| Condition | Major Oxidation Products | Catalytic Influence |

| Aqueous Phosphate Buffer (pH 6.8-7.4) | Nitrosobenzene, Nitrobenzene, Azoxybenzene | General acid/base catalysis nih.govnih.gov |

| Aqueous Cacodylate Buffer (pH ≤ 5.8) | Nitrosobenzene, Nitrobenzene, Azoxybenzene, p-Nitrosophenol | Acid catalysis nih.gov |

| Aqueous t-butyl alcohol (pH 6-8) | Azoxybenzene, Aniline | Catalysis by Fe(II) and Fe(III) ions rsc.org |

Condensation Reactions Involving N-Phenylhydroxylamine (e.g., Nitrone Formation)

N-Phenylhydroxylamine can act as a nucleophile in condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form nitrones. ias.ac.in Nitrones are valuable 1,3-dipoles used extensively in organic synthesis, particularly in cycloaddition reactions to create five-membered heterocyclic rings. google.com The reaction involves the nucleophilic attack of the hydroxylamine nitrogen on the carbonyl carbon, followed by dehydration to form the characteristic C=N⁺-O⁻ functional group of the nitrone. This condensation is a common and relatively mild method for nitrone synthesis. ias.ac.in

Another significant condensation reaction is the reaction of N-phenylhydroxylamine with nitrosobenzene to produce azoxybenzene. acs.orgacs.org This reaction contributes to the mixture of products observed during the oxidative degradation of N-phenylhydroxylamine, as nitrosobenzene is an intermediate in that pathway. nih.gov

Derivatization Chemistry of N-Phenylhydroxylamine

N-Phenylhydroxylamine is a versatile intermediate that serves as a precursor for a variety of functionalized derivatives. Its reactivity, centered at the nitrogen and oxygen atoms of the hydroxylamine group, allows for transformations into important analytical reagents and synthetic intermediates.

One of the most notable derivatives of N-Phenylhydroxylamine is N-Nitroso-N-phenylhydroxylamine, the ammonium (B1175870) salt of which is commonly known as Cupferron (B1669334). wikipedia.orggoogle.com Cupferron is a well-established chelating agent used in the separation and quantitative analysis of various metal ions, such as copper and iron. wikipedia.orggoogle.com

The synthesis of Cupferron from N-Phenylhydroxylamine involves the nitrosation of the hydroxylamine nitrogen. This transformation is typically achieved by reacting N-Phenylhydroxylamine with a source of the nitrosonium ion (NO⁺). wikipedia.orgwikipedia.org Common methods employ alkyl nitrites, such as butyl nitrite (B80452) or amyl nitrite, in the presence of ammonia (B1221849). orgsyn.orgnih.gov The reaction is generally carried out in a non-aqueous solvent like diethyl ether at low temperatures (0-10°C) to ensure the stability of the product and prevent side reactions. orgsyn.org An excess of ammonia is crucial to neutralize the acid formed during the reaction and to precipitate the product as its ammonium salt. orgsyn.org

An alternative approach involves the use of sodium nitrite (NaNO₂) and a mineral acid like hydrochloric acid (HCl) at 0°C to generate nitrous acid in situ, which then nitrosates the N-Phenylhydroxylamine. nih.gov The resulting free N-Nitroso-N-phenylhydroxylamine is then dissolved in a solvent such as ether and treated with ammonia gas to form the stable ammonium salt, Cupferron. nih.gov The synthesis often starts from the reduction of nitrobenzene with zinc dust, with the resulting N-Phenylhydroxylamine being used directly, sometimes without isolation, for the subsequent nitrosation step. google.comgoogle.com

Table 1: Synthetic Methods for Cupferron from N-Phenylhydroxylamine

| Nitrosating Agent | Base/Medium | Solvent | Key Conditions | Reference |

| n-Butyl nitrite | Ammonia (gas) | Diethyl ether | Temperature maintained below 10°C; excess ammonia required. | orgsyn.org |

| Amyl nitrite | Ammonia | Diethyl ether | Low temperature. | nih.gov |

| Sodium nitrite / HCl | Ammonia (after nitrosation) | Water, then Ether | Nitrosation at 0°C, followed by extraction and treatment with ammonia. | nih.gov |

N-Phenylhydroxylamine is a key building block for the synthesis of N-arylhydroxamic acids, a class of compounds characterized by the -C(O)N(OH)R functional group. These derivatives have applications in various fields, including as ligands for metal extraction and as intermediates in medicinal chemistry. iaea.org

The most direct method for preparing N-arylhydroxamic acids from N-Phenylhydroxylamine is through N-acylation. This involves reacting N-Phenylhydroxylamine with an acylating agent, such as an acid chloride or an acid anhydride. iaea.orgorgsyn.org For instance, the reaction of N-Phenylhydroxylamine with acetyl chloride in the presence of a mild base like sodium bicarbonate yields N-acetyl-N-phenylhydroxylamine. orgsyn.org The reaction is typically performed at low temperatures (below 0°C) to control the exothermicity and prevent degradation of the acid-sensitive N-Phenylhydroxylamine. orgsyn.org

A general procedure involves the conversion of a carboxylic acid to its more reactive acid chloride derivative using reagents like thionyl chloride or oxalyl chloride. iaea.orgrsc.org The resulting acid chloride is then coupled with N-Phenylhydroxylamine or a substituted N-arylhydroxylamine in a biphasic system (e.g., ether/water) with a base (e.g., sodium bicarbonate) to neutralize the liberated HCl and facilitate the reaction. rsc.org

Table 2: Examples of N-Arylhydroxamic Acid Synthesis

| Acylating Agent | Starting Material | Base | Product | Reference |

| Acetyl chloride | N-Phenylhydroxylamine | Sodium bicarbonate | N-Acetyl-N-phenylhydroxylamine | orgsyn.org |

| Butyryl chloride | N-Phenylhydroxylamine | Not specified | N-Phenylbutyrohydroxamic acid | iaea.org |

| Butyryl chloride | N-p-Chlorophenylhydroxylamine | Not specified | N-p-Chlorophenylbutyrohydroxamic acid | iaea.org |

| Various Acid Chlorides | N-Phenylhydroxylamine | Sodium bicarbonate | Corresponding N-Phenyl hydroxamic acid | rsc.org |

Mechanistic Principles Governing Selective Reductions and Side Reactions

The synthesis of N-Phenylhydroxylamine itself is most commonly achieved through the partial reduction of nitrobenzene. Controlling the selectivity of this reduction is a significant challenge, as over-reduction leads to the formation of aniline, while intermediate condensation reactions can produce azoxybenzene. whiterose.ac.ukacs.org The selective reduction hinges on carefully controlling reaction conditions and choosing appropriate catalysts and reducing agents.

The reduction of nitroarenes is generally understood to proceed through a sequence of two-electron steps, often referred to as the Haber pathway. This pathway involves the initial reduction of the nitro group to a nitroso group, followed by reduction to a hydroxylamine, and finally to the amine. whiterose.ac.uk

Direct Pathway: ArNO₂ → ArNO → ArNHOH → ArNH₂

Condensation Pathway: ArNO + ArNHOH → ArN(O)=NAr (Azoxybenzene)

Achieving high selectivity for N-arylhydroxylamines requires halting the reduction at the intermediate stage, preventing both further reduction to aniline and the condensation reaction between the nitrosoarene and the arylhydroxylamine to form azoxybenzene. whiterose.ac.uk

Several factors govern this selectivity:

Catalyst Choice: Different metal catalysts exhibit varying selectivities. Platinum (Pt) catalysts are often used, but their activity must be modulated with additives or inhibitors (e.g., dimethyl sulfoxide (B87167), DMAP) to prevent over-hydrogenation to aniline. rsc.orgnih.gov Gold (Au) and silver (Ag) nanoparticle-based catalysts have also shown high selectivity under specific conditions. acs.orgnih.gov

Reducing Agent: The choice of hydrogen source is critical. Catalytic transfer hydrogenation using hydrazine (B178648) (N₂H₄) is a common method. wikipedia.org Sodium borohydride (B1222165) (NaBH₄) and ammonia-borane (NH₃BH₃) have also been employed with specific catalysts to selectively yield hydroxylamines or anilines. nih.gov

Reaction Conditions:

Solvent: The solvent can dramatically influence selectivity. For example, with certain gold nanoparticle catalysts, reduction in water yields N-phenylhydroxylamine, while switching to ethanol (B145695) favors the formation of azoxybenzene. acs.org

Temperature and Pressure: Mild conditions (room temperature, low H₂ pressure) generally favor the formation of the hydroxylamine intermediate. rsc.org

Atmosphere: Performing the reduction under an inert nitrogen atmosphere can favor the direct reduction pathway to N-phenylhydroxylamine, whereas the presence of air can promote the reversible formation of the hydroxylamine, leading to competing condensation reactions that form azoxy products. acs.org

Additives: Electron-donating additives can modify the catalyst surface and enhance selectivity for the desired hydroxylamine product. nih.gov

Side reactions primarily include the complete reduction to aniline and the formation of condensation products like azoxybenzene. whiterose.ac.uk The formation of aniline is favored by highly active catalysts, elevated temperatures, and prolonged reaction times. The condensation pathway to azoxybenzene is promoted by conditions that allow for the co-existence of the nitroso and hydroxylamine intermediates. acs.orgrsc.org

Table 3: Influence of Catalytic Systems on Nitrobenzene Reduction Selectivity

| Catalyst System | Reducing Agent | Solvent | Key Observation | Product(s) | Reference |

| AuNP@PPh₂-PIILP | NaBH₄ | Water | High selectivity at room temperature under N₂. | N-Phenylhydroxylamine (>99%) | acs.org |

| AuNP@PPh₂-PIILP | NaBH₄ | Ethanol | Change in solvent switches selectivity. | Azoxybenzene | acs.org |

| 5 wt% Pt/C | H₂ | Isopropanol | Requires additives like DMSO and an amine (NEt₃) for high selectivity. | N-Phenylhydroxylamine (>98%) | rsc.org |

| Ag/TiO₂ | NH₃BH₃ | Not specified | The choice of borane (B79455) dictates the final product. | N-Aryl hydroxylamines | nih.gov |

| Ag/TiO₂ | NaBH₄ | Not specified | The choice of borane dictates the final product. | Aryl amines | nih.gov |

| Photo-induced | Methylhydrazine | Not specified | Catalyst-free reduction using light as an energy source. | N-Arylhydroxylamines | organic-chemistry.orgresearchgate.net |

Ligand Characteristics of N-Phenylhydroxylamine and N-Phenylhydroxylamine Oxalate (B1200264)

N-Phenylhydroxylamine (C₆H₅NHOH) is an organic compound featuring a hydroxyl group and a phenyl group attached to a nitrogen atom. wikipedia.orgsolubilityofthings.com Its structure is fundamental to its function as a chelating agent in coordination chemistry. The key to its ligating ability lies in the N-OH functional group, which can deprotonate to form a bidentate ligand, binding to a metal ion through both the nitrogen and oxygen atoms. This forms a stable five-membered ring structure, a common feature in coordination complexes. taylorandfrancis.comtaylorandfrancis.com

Hydroxylamine-based ligands can coordinate with metal ions through either the nitrogen or oxygen atoms, or through both in an η²-coordination fashion. nih.gov The coordination mode and stability of the resulting complexes are often influenced by the pH of the solution, as deprotonation enhances the binding efficiency. nih.gov

When considering N-Phenylhydroxylamine oxalate, the N-phenylhydroxylamine molecule is the primary chelating agent. The oxalate anion (C₂O₄²⁻) is itself a well-known bidentate chelating ligand that forms stable five-membered rings with metal ions. In a solution containing both species, the oxalate ion could potentially compete with N-phenylhydroxylamine for coordination sites on the metal ion or form mixed-ligand complexes, although specific studies on this combined system are not extensively detailed in the reviewed literature.

The derivatives of N-phenylhydroxylamine, such as cupferron (the ammonium salt of N-nitroso-N-phenylhydroxylamine) and N-benzoyl-N-phenylhydroxylamine (BPHA), are more commonly employed in analytical applications. Cupferron, for instance, binds to metal cations through its two oxygen atoms, forming stable chelate rings. taylorandfrancis.comwikipedia.org BPHA is also a recognized complexing agent for various metal ions. chemimpex.comottokemi.com

Formation and Characterization of Metal Complexes

The reaction of N-phenylhydroxylamine and its derivatives with metal ions leads to the formation of coordination complexes, which are often colored and soluble in organic solvents. This property is the basis for their widespread use in spectrophotometric analysis and solvent extraction methodologies.

The stoichiometry of the metal-ligand complexes formed with N-phenylhydroxylamine derivatives has been investigated for numerous metal ions. These studies are crucial for understanding the nature of the binding and for developing quantitative analytical methods.

Iron (Fe(III)) : Iron(III) forms a stable complex with cupferron, with a stoichiometry of Fe(cupferrate)₃. taylorandfrancis.comtaylorandfrancis.com This neutral complex is soluble in organic solvents like chloroform (B151607) and ethyl acetate (B1210297), facilitating its separation from other metals. taylorandfrancis.comtaylorandfrancis.com

Vanadium (V(V)) : Various derivatives have been successfully used for the complexation and extraction of vanadium. N-benzoyl-N-phenylhydroxylamine (BPHA) is a known extractant for vanadium(V). ottokemi.comsrce.hr Studies using N-m-tolyl-N-phenylhydroxylamine show the formation of a reddish-violet complex in strongly acidic conditions. nih.gov With N-p-octyloxybenzoyl-N-phenylhydroxylamine (OBPHA) in the presence of anions like chloride or fluoride, vanadium(V) forms a mixed-ligand complex with a V(V):OBPHA:X⁻ ratio of 1:2:1. nih.gov

Lanthanides (Ln(III)) : Solvent extraction studies show that lanthanides form self-adduct chelates with PHA derivatives. With N-p-Phenylbenzoyl-N-phenylhydroxylamine, the extracted species has the form LnL₃(HL)₂, where L is the ligand anion and HL is the neutral ligand. tandfonline.com Similarly, N-cinnamoyl-N-phenylhydroxylamine extracts lanthanides as LnL₃(HL)₃ complexes. tandfonline.com

Copper (Cu(II)) : Copper(II) forms a complex with cupferron, typically with a stoichiometry of Cu(CU)₂. wikipedia.org

Thorium (Th(IV)) : Cupferron is a common reagent for the precipitation and separation of thorium. taylorandfrancis.com

Titanium (Ti(IV)) : Titanium is another metal ion that can be determined and separated using cupferron as a chelating agent. richmanchemical.com

Other Metals : While cupferron is also noted for its complexation with metals like cobalt, nickel, and niobium, detailed stoichiometric investigations for these specific ions with N-phenylhydroxylamine itself are less common in the available literature.

Below is a summary of metal complex stoichiometries with derivatives of N-Phenylhydroxylamine.

| Metal Ion | N-Phenylhydroxylamine Derivative | Stoichiometry (Metal:Ligand) | Reference |

| Fe(III) | Cupferron | 1:3 | taylorandfrancis.comtaylorandfrancis.com |

| V(V) | N-p-octyloxybenzoyl-N-phenylhydroxylamine | 1:2 | nih.gov |

| Lanthanides (Ln) | N-p-Phenylbenzoyl-N-phenylhydroxylamine | 1:5 (as LnL₃(HL)₂) | tandfonline.com |

| Lanthanides (Ln) | N-cinnamoyl-N-phenylhydroxylamine | 1:6 (as LnL₃(HL)₃) | tandfonline.com |

| Cu(II) | Cupferron | 1:2 | wikipedia.org |

| Zr(IV) | Cupferron | 1:4 | wikipedia.org |

This table is interactive. Click on the headers to sort.

The pH of the aqueous solution is a critical parameter that profoundly influences the formation of metal chelates and their subsequent extraction. The chelating ability of hydroxylamine-based ligands is pH-dependent, with metal binding efficiency generally increasing upon deprotonation of the hydroxylamine group in more alkaline conditions. nih.gov

For the complexation of metal ions, the pH determines the speciation of both the metal ion (e.g., formation of hydroxo complexes) and the ligand (protonation/deprotonation). The extraction of vanadium(V) with N-m-tolyl-N-phenylhydroxylamine, for example, is performed in a highly acidic medium of 3-6M hydrochloric acid. nih.gov In contrast, the spectrophotometric determination of a Cu(II) complex with a different organic ligand showed that the highest absorbance, indicating maximum complex formation, occurred at a pH of 9. ugm.ac.id This illustrates that the optimal pH is highly specific to the metal-ligand system. Spectrophotometric titrations are frequently employed to study the speciation of metal complexes as a function of pH. nih.gov For some iron(III) complexes, the stoichiometry can remain constant over a range of pH values, even as the absorbance changes, indicating shifts in protonation of the complex rather than a change in the metal-ligand ratio. nih.gov

UV-Visible spectrophotometry is a primary technique for characterizing the formation of metal complexes with N-phenylhydroxylamine and its derivatives. The formation of these complexes often results in a colored solution, and according to the Beer-Lambert law, the absorbance of this color is directly proportional to the concentration of the complex. ulm.edu

This technique is used to determine the wavelength of maximum absorbance (λmax) of the complex, which provides the highest sensitivity for quantitative analysis. For instance, the reddish-violet vanadium(V) complex with N-m-tolyl-N-phenylhydroxylamine exhibits a λmax at 530 nm. nih.gov The complexes of vanadium(V) with N-p-octyloxybenzoyl-N-phenylhydroxylamine and various anions have distinct absorption maxima: 540 nm (chloride), 490 nm (fluoride), and 570 nm (thiocyanate). nih.gov

Spectrophotometry is also instrumental in determining the stoichiometry of complexes. Methods like the mole-ratio method and the method of continuous variation involve monitoring the absorbance of solutions containing varying molar ratios of the metal and ligand. libretexts.org The point of maximum absorbance corresponds to the stoichiometric ratio of the metal-ligand complex. electrochemsci.orgresearchgate.net

Applications in Advanced Analytical Separations and Preconcentration Technologies

The ability of N-phenylhydroxylamine derivatives to form neutral, stable chelates that are preferentially soluble in organic solvents makes them highly effective reagents for the separation and preconcentration of metal ions from aqueous matrices.

Solvent extraction, or liquid-liquid extraction, is a powerful technique for separating and purifying metal ions. tyextractor.com The process relies on the selective transfer of a metal ion from an aqueous phase to an immiscible organic phase. This transfer is facilitated by a chelating agent, such as a derivative of N-phenylhydroxylamine, which is dissolved in the organic solvent.

The chelating agent reacts with the metal ion at the aqueous-organic interface to form an electrically neutral metal complex. The hydrophobic exterior of this complex allows it to be readily extracted into the organic phase. The efficiency of this process is dependent on several factors, including the pH of the aqueous phase, the concentration of the chelating agent, and the choice of organic solvent.

Iron (Fe(III)) : Cupferron is widely used for the solvent extraction of iron(III) from acidic solutions for analytical purposes. taylorandfrancis.comtaylorandfrancis.com

Vanadium (V(V)) : N-benzoyl-N-phenylhydroxylamine and its substituted analogues are effective for the selective extraction of vanadium from acidic media, allowing for its separation and subsequent spectrophotometric determination. srce.hrnih.govnih.gov

Lanthanides and Actinides : Derivatives of N-phenylhydroxylamine have been synthesized and studied for the group separation of lanthanides and for the separation of actinides from lanthanides. tandfonline.comtandfonline.comresearchgate.net The selectivity between different lanthanide ions is a key parameter in these studies. tandfonline.comtandfonline.com

By controlling the experimental conditions, particularly the pH, a high degree of selectivity can be achieved, enabling the separation of a target metal ion from a complex mixture.

Coordination Chemistry and Complexation Studies of N Phenylhydroxylamine and Its Derivatives

Analytical and Separation Applications

The ability of N-phenylhydroxylamine and its derivatives to form stable complexes with a wide range of metal ions has led to their extensive investigation in the field of analytical chemistry, particularly for the separation and preconcentration of metals. The introduction of the oxalate (B1200264) counter-ion further enhances these applications by leveraging the strong chelating nature of the oxalate anion, especially for actinides and lanthanides.

The selective separation of actinides is crucial for nuclear fuel reprocessing, waste management, and the preparation of high-purity materials for various applications. Oxalate precipitation is a well-established and effective method for the separation of actinides, particularly Thorium(IV), Plutonium(IV), and Uranium(IV), from fission products and other elements.

Research has demonstrated that thorium can be effectively separated from uranium by precipitation as thorium oxalate. google.com In the THOREX process, a sequential precipitation technique is employed where thorium is precipitated as thorium oxalate from a nitric acid medium, leaving uranium in the solution. This method has been optimized for various feed acidities and concentrations to achieve over 99% recovery of both thorium and uranium with minimal cross-contamination. The low solubility of thorium oxalate allows for its nearly complete removal from the organic phase through the addition of an aqueous solution of oxalic acid. google.com

Similarly, plutonium can be selectively separated from uranium and other contaminants by precipitation as plutonium(III) or plutonium(IV) oxalate. llnl.goviaea.org In reprocessing flow-sheets, plutonium is often selectively precipitated using oxalic acid, leaving the bulk of uranium in the filtrate. iaea.org The efficiency of this separation is highly dependent on factors such as acidity and the concentration of oxalic acid. osti.govresearchgate.net For instance, plutonium(IV) oxalate precipitation is optimally carried out in a final slurry concentration of 2.5 to 3.5 molar nitric acid. osti.gov In some processes, a thorium oxalate precipitate is used as a carrier to preferentially remove plutonium values from solutions containing hexavalent uranium. google.com

The separation of uranium can also be achieved through oxalate chemistry. After the precipitation of thorium as an oxalate, uranium can be recovered from the supernatant by precipitating it as ammonium (B1175870) diuranate. In other schemes, uranium and plutonium are first reduced to U(IV) and Pu(III) and then co-precipitated as oxalates. fas.org The distinct chemistries of these actinides in the presence of oxalate ions allow for their effective and selective separation, which is a cornerstone of modern radiochemical processing.

Derivatives of N-phenylhydroxylamine, such as N-benzoyl-N-phenylhydroxylamine (BPHA), are highly effective reagents for the solvent extraction and solid-phase extraction of various transition metals. These derivatives form stable, neutral chelates with metal ions, which are soluble in organic solvents, facilitating their separation from aqueous matrices.

A prominent application is the separation and determination of copper(II) and iron(III). Studies have developed methods for the preconcentration of these metals from diverse samples like water, vegetables, and cereals using BPHA. nih.govresearchgate.net In one method, Cu(II) and Fe(III) are complexed with BPHA and adsorbed onto an Amberlite XAD-1180 resin. The metals are then eluted and determined by flame atomic absorption spectrometry (FAAS). researchgate.net This procedure achieves high recovery rates (≥95%) and low detection limits. researchgate.net Another well-known derivative, the ammonium salt of N-nitroso-N-phenylhydroxylamine, commonly known as cupferron (B1669334), has been used historically as an analytical reagent for the separation of copper from iron. google.com

The table below summarizes the research findings for the extraction of Cu(II) and Fe(III) using an N-phenylhydroxylamine derivative.

| Parameter | Condition/Value | Reference |

|---|---|---|

| Chelating Agent | N-benzoyl-N-phenylhydroxylamine (BPHA) | researchgate.net |

| Metals Analyzed | Copper(II), Iron(III) | nih.govresearchgate.net |

| Technique | Solid-Phase Extraction (SPE) with FAAS detection | researchgate.net |

| Adsorbent | Amberlite XAD-1180 resin | researchgate.net |

| Recovery Rate | ≥95% | researchgate.net |

| Detection Limit (Cu) | 0.82 µg L⁻¹ | researchgate.net |

| Detection Limit (Fe) | 1.05 µg L⁻¹ | researchgate.net |

| Preconcentration Factor | 50 | researchgate.net |

Solid-phase extraction (SPE) is a widely used sample preparation technique that offers numerous advantages over traditional liquid-liquid extraction, including reduced solvent consumption, higher preconcentration factors, and ease of automation. nih.gov N-phenylhydroxylamine derivatives, particularly N-benzoyl-N-phenylhydroxylamine (BPHA), have been successfully employed as chelating agents in SPE for the selective extraction of metal ions. nih.govresearchgate.net

In these methods, the derivative is typically immobilized on a solid support or used to form metal complexes that are then retained by a solid sorbent. For example, a column SPE method was developed where Cu(II) and Fe(III) complexes with BPHA were preconcentrated on Amberlite XAD-1180 resin. researchgate.net The effectiveness of the extraction depends on optimizing several analytical parameters, including the pH of the sample solution, the amount of the reagent, the type and volume of the eluent, and the flow rates of the sample and elution solutions. researchgate.net

The solid support's nature is also critical. The phenyl group within the N-phenylhydroxylamine structure can provide moderate hydrophobic selectivity and aromatic selectivity through π−π interactions with suitable sorbents. phenomenex.com The versatility of SPE allows for its application to a wide array of sample matrices, from environmental waters to complex food samples, demonstrating the robustness of using N-phenylhydroxylamine derivatives for trace metal analysis. nih.govresearchgate.net

Precipitation is a fundamental and effective technique for separating a component from a solution by converting it into a solid. In the context of metal separations, this involves the addition of a precipitating agent that forms an insoluble compound with the target metal ion. Oxalate is a highly effective precipitating agent for certain metal ions, particularly actinides in the +3 and +4 oxidation states. osti.govfas.org

The separation of thorium and uranium in the Thorex process is a prime example of a precipitation-based strategy, where thorium is selectively precipitated as thorium oxalate. Similarly, plutonium is routinely separated from uranium and fission products by precipitating it as plutonium oxalate. iaea.org The success of these separations relies on the significant difference in the solubility of the metal oxalates under controlled conditions. For instance, plutonium(IV) oxalate has a low solubility in nitric acid solutions, allowing for its effective removal from the liquid phase. osti.gov

The physical characteristics of the precipitate, such as its density and crystalline form, are important for efficient separation. fas.org The process often involves a digestion step, where the precipitate is held at a specific temperature to improve its filterability and purity. pnnl.gov These precipitation-based strategies are integral to nuclear fuel reprocessing and the production of high-purity actinide oxides. iaea.orgpnnl.gov

The efficacy of separation processes involving N-phenylhydroxylamine oxalate is fundamentally governed by the coordination chemistry of the oxalate anion (C₂O₄²⁻) with metal cations. The oxalate ion is a bidentate ligand that forms strong chelate complexes with many metal ions, particularly those with a high charge density, such as actinides and lanthanides. researchgate.net

The strong binding ability of oxalate ions to metal cations is the basis for their use in hydrometallurgical applications and metal recovery. researchgate.net The formation of these metal-oxalate complexes can lead to the precipitation of insoluble salts, which is the principle behind precipitation-based separation strategies. The solubility of metallic oxalates varies significantly depending on the specific metal cation and the solution conditions (e.g., pH). researchgate.net This differential solubility is exploited for selective separation. For example, thorium oxalate is highly insoluble, allowing it to be precipitated and separated from more soluble uranyl ions. google.com

The concentration of the oxalate anion is a critical parameter that must be carefully controlled to achieve high separation efficiency. An excess of oxalate can sometimes lead to the formation of soluble anionic complexes, which would decrease the precipitation yield. researchgate.net Conversely, an insufficient amount of oxalate will result in incomplete precipitation. google.com Therefore, the stoichiometry of the precipitating agent to the metal ion is carefully optimized in industrial processes to ensure quantitative recovery and high purity of the target metal. google.com The robust and predictable nature of metal-oxalate complexation makes it a powerful tool in chemical separation technologies.

Advanced Theoretical and Computational Chemical Investigations

Quantum Chemical Calculations for Mechanistic Elucidation

Quantum chemical calculations are instrumental in mapping out the complex pathways of chemical reactions involving N-Phenylhydroxylamine. A significant area of focus has been the acid-catalyzed Bamberger rearrangement, a characteristic reaction where N-phenylhydroxylamine converts to 4-aminophenol (B1666318). researchgate.netwikipedia.org Density Functional Theory (DFT) calculations have been employed to investigate this rearrangement in detail, challenging and refining long-held mechanistic assumptions. researchgate.netresearchgate.net

The mechanism of the Bamberger rearrangement is understood to proceed via protonation of the N-phenylhydroxylamine. wikipedia.org Computational studies have explored this first step, noting that while N-protonation is possible, it is the O-protonation that leads to a productive reaction pathway by forming a key nitrenium ion intermediate (C6H5NH+). researchgate.netwikipedia.org DFT calculations have been used to model the transition states for the subsequent nucleophilic attack of water on the aromatic ring. researchgate.net

In one study, preliminary quantum chemistry calculations suggested that the formation of an N-Phenylhydroxylamine-trifluoroacetic acid (PHA-TFA) complex is a key step that determines the regioselectivity of the rearrangement. researchgate.net This complex hinders the ortho position, thereby favoring the nucleophilic attack of water at the para position. researchgate.net Such analyses of transition state structures and the intrinsic reaction coordinate (IRC) are crucial for confirming that a calculated transition state correctly connects the reactant and product states and for understanding the synchronous or asynchronous nature of bond-forming and bond-breaking events. ic.ac.uk

By calculating the energies of reactants, intermediates, transition states, and products, a complete reaction energy profile can be constructed. DFT calculations have been used to determine the activation energies for the rate-determining steps in reactions like the Bamberger rearrangement. researchgate.net For instance, investigations into the monoprotonated system of N-phenylhydroxylamine with a water cluster revealed that the transition states involving proton transfers had much higher calculated activation energies than what was observed experimentally, suggesting alternative pathways. researchgate.net The agreement between calculated and experimental rate coefficients, often determined using Transition State Theory (TST), can provide strong support for a proposed mechanism. rsc.org

Kinetic studies in acetonitrile (B52724) with trifluoroacetic acid (TFA) as a catalyst have allowed for the fitting of kinetic models that yield reliable thermodynamic and kinetic parameters for the entire rearrangement process. researchgate.net These computational approaches are vital for understanding how factors like solvent and catalyst structure influence reaction rates. rsc.org

Molecular Modeling and Simulation of Catalytic Processes

N-Phenylhydroxylamine is a key intermediate in the catalytic reduction of nitroarenes to aromatic amines. nih.govnih.gov Achieving high selectivity for N-phenylhydroxylamine is a significant challenge, as it is thermodynamically unfavorable compared to the fully reduced aniline (B41778). acs.org Molecular modeling and simulation help in understanding the interactions between the substrate, catalyst surface, and solvent, which govern the selectivity of these hydrogenation reactions. researchgate.net

Computational models can simulate the adsorption of nitrobenzene (B124822) onto catalyst surfaces (e.g., Platinum on carbon, Pt/C) and the subsequent stepwise reduction. nih.gov These models can elucidate the role of additives and inhibitors, such as 4-(dimethylamino)pyridine (DMAP) or dimethyl sulfoxide (B87167) (DMSO), which are often used to halt the reduction at the hydroxylamine (B1172632) stage. nih.gov For example, modeling can show how competitive adsorption of an additive on the catalyst's active sites can prevent the further hydrogenation of N-phenylhydroxylamine to aniline. nih.gov Such insights are critical for the rational design of more efficient and selective catalytic systems. acs.org

Prediction of Molecular Reactivity and Interaction Potentials

DFT calculations are widely used to predict the reactivity of molecules through various descriptors. For N-Phenylhydroxylamine, a key aspect of its reactivity is its ability to act as a radical scavenger or antioxidant through a hydrogen transfer mechanism. rsc.org Computational studies have been performed to evaluate the bond dissociation enthalpies (BDEs) of the N–H and O–H bonds to determine their respective roles in radical trapping. rsc.org

Calculations using the M06-2X/6-311++G(d,p) method have shown that the BDE for the O–H bond is consistently lower than that of the N–H bond, indicating that the O-H group is the more likely site for hydrogen donation in radical scavenging reactions. rsc.org Furthermore, these studies have evaluated how electron-donating and electron-withdrawing substituents at the para position of the phenyl ring influence the BDEs of both bonds. rsc.org

Global reactivity parameters, derived from the energies of frontier molecular orbitals, can also be calculated to predict interaction potentials. irjweb.comnih.gov These descriptors provide a quantitative measure of a molecule's stability and reactivity.

| Parameter | Description | Implication for Reactivity |

|---|---|---|

| Chemical Hardness (η) | Resistance to change in electron distribution or charge transfer. Calculated as (ELUMO - EHOMO)/2. | A high value indicates high stability and low reactivity. |

| Chemical Softness (S) | Reciprocal of hardness (1/η). | A high value indicates high reactivity. |

| Electronegativity (χ) | The power of an atom to attract electrons to itself. Calculated as -(EHOMO + ELUMO)/2. | Indicates the ability of the molecule to attract electrons. |

| Electrophilicity Index (ω) | Measures the stabilization in energy when the system acquires an additional electronic charge. Calculated as μ2/2η. | A high value indicates a good electrophile. |

Electronic Structure Analysis (e.g., HOMO-LUMO Interactions in Cycloadditions)

The electronic structure of a molecule is fundamentally linked to its reactivity. Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), collectively known as Frontier Molecular Orbitals (FMOs), is crucial. The HOMO energy indicates the ability to donate electrons, while the LUMO energy reflects the ability to accept electrons. researchgate.net

The energy gap between the HOMO and LUMO (ΔE) is a critical parameter that reflects the chemical reactivity of the molecule. nih.govresearchgate.net A small HOMO-LUMO gap suggests that the molecule is more polarizable and has a higher chemical reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov In the context of cycloaddition reactions, such as the reaction of benzene (B151609) with hydroxylamine to produce N-phenylhydroxylamine, the interaction between the HOMO of one reactant (benzene) and the LUMO of the other (hydroxylamine) governs the reaction pathway. nih.gov Computational methods like DFT are used to calculate the energies and visualize the spatial distribution of these orbitals, providing insight into charge transfer interactions within the molecule. nih.gov

| Orbital | Energy (eV) | Significance |

|---|---|---|

| HOMO | -5.5 to -6.5 (Typical for similar aromatics) | Region of the molecule most likely to donate electrons in a reaction. |

| LUMO | -1.0 to -2.0 (Typical for similar aromatics) | Region of the molecule most likely to accept electrons in a reaction. |

| Energy Gap (ΔE) | ~4.5 (Typical for similar aromatics) | Indicates chemical reactivity and kinetic stability. A smaller gap implies higher reactivity. |

Note: The values in the table are representative for aromatic amine derivatives and serve as an illustration of typical DFT calculation outputs.

Thermodynamic Characterization of Hydroxylamine Systems

Computational thermodynamics involves calculating thermodynamic properties such as enthalpy, entropy, and Gibbs free energy for chemical systems. jaist.ac.jp For N-phenylhydroxylamine, DFT calculations have been successfully used to determine key thermodynamic data, particularly bond dissociation enthalpies (BDEs), which are crucial for understanding its antioxidant activity. rsc.org

Studies have calculated the BDEs for both the N-H and O-H bonds in the gas phase and in different solvents (DMSO and water) to account for environmental effects. rsc.org The results consistently show that the O-H bond is weaker than the N-H bond, providing a thermodynamic basis for its preferential role in hydrogen atom transfer reactions. rsc.org

| Bond | Gas Phase | DMSO | Water |

|---|---|---|---|

| N-H | 74.8 | 77.1 | 77.4 |

| O-H | ~69.8 | ~69.6 | ~71.4 |

These computational findings are essential for building accurate thermodynamic models that can predict the behavior of N-phenylhydroxylamine and related compounds in various chemical environments. researchgate.netrsc.org

Determination of Acid-Base Equilibria and pKa Values

The acid-base equilibria of N-Phenylhydroxylamine oxalate (B1200264) are governed by the dissociation of both the N-phenylhydroxylamine cation and oxalic acid. Understanding these equilibria requires examining the individual pKa values of the constituent components, N-phenylhydroxylamine and oxalic acid.

N-Phenylhydroxylamine (PhNHOH) is an amphoteric molecule, capable of acting as both an acid and a base. smolecule.com The acidic nature arises from the potential loss of a proton from either the nitrogen or the oxygen atom. Research conducted in dimethyl sulfoxide (DMSO) has shown that the N-H bond is slightly more acidic than the O-H bond by about 0.4 pKHA units. acs.org This indicates an equilibrium between two potential ionization pathways. acs.org

The powerful electron-withdrawing effect of a carbonyl group, for instance in N-benzoylphenylhydroxamic acid, can significantly increase acidity, decreasing the pKHA by 5.2 units compared to N-phenylhydroxylamine. acs.org In contrast, substituting a benzyl (B1604629) group has little effect on the pKHA. acs.org

Computational chemistry offers a valuable tool for predicting pKa values. researchgate.netnih.gov Methods like Density Functional Theory (DFT) calculations, often performed with explicit water molecules and a solvation model, can provide accurate pKa predictions. researchgate.net These in silico approaches are based on calculating the Gibbs free energy of the acid-base equilibrium in a solution. nih.gov

Oxalic acid (H₂C₂O₄) is a diprotic acid, meaning it can donate two protons. Its dissociation occurs in two distinct steps, each with its own dissociation constant (Kₐ) and pKa value. The first dissociation yields the hydrogen oxalate anion (HC₂O₄⁻), and the second yields the oxalate anion (C₂O₄²⁻).

Research Findings on pKa Values

Experimental and computational studies have determined the pKa values for N-phenylhydroxylamine and its derivatives, as well as for oxalic acid.

The equilibrium acidities (pKHA values) for N-phenylhydroxylamine and several of its derivatives have been measured in DMSO. These findings are summarized in the table below.

Equilibrium Acidities (pKHA) of N-Phenylhydroxylamine and Derivatives in DMSO

| Compound | pKHA |

|---|---|

| N-Phenylhydroxylamine (PhNHOH) | 21.6 acs.org |

| p-Bromo-N-phenylhydroxylamine | 20.3 acs.org |

| p-Cyano-N-phenylhydroxylamine | 18.5 acs.org |

| N-Benzyl-N-phenylhydroxylamine | 21.2 acs.org |

| O-Benzyl-N-phenylhydroxylamine | 21.2 acs.org |

| N-Benzoylphenylhydroxamic acid | 16.4 acs.org |

The dissociation constants for oxalic acid are well-established and serve as reference points in acid-base chemistry.

Dissociation Constants of Oxalic Acid in Water at 25°C

| Dissociation Step | Ka Value | pKa Value |

|---|---|---|

| First (H₂C₂O₄ ⇌ H⁺ + HC₂O₄⁻) | 5.6 x 10⁻² libretexts.org | 1.25 libretexts.org |

| Second (HC₂O₄⁻ ⇌ H⁺ + C₂O₄²⁻) | 1.5 x 10⁻⁴ libretexts.org | 3.81 libretexts.org |

Analytical Methodologies for N Phenylhydroxylamine Oxalate Research

Spectroscopic Techniques for Structural Elucidation and Quantification

Spectroscopy is fundamental to the characterization of N-Phenylhydroxylamine oxalate (B1200264). By interacting with electromagnetic radiation, molecules yield unique spectra that serve as fingerprints for identification and provide insight into their structural and electronic makeup.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise molecular structure of N-Phenylhydroxylamine oxalate in solution. It provides detailed information about the carbon-hydrogen framework by probing the magnetic properties of atomic nuclei, specifically ¹H (proton) and ¹³C.

¹H NMR: The proton NMR spectrum provides information on the number, environment, and connectivity of hydrogen atoms in the molecule. For the N-phenylhydroxylamine moiety, characteristic signals are expected for the aromatic protons on the phenyl ring, as well as for the protons on the nitrogen and oxygen atoms of the hydroxylamine (B1172632) group. rsc.org

¹³C NMR: The ¹³C NMR spectrum reveals the number and types of carbon atoms present. The N-phenylhydroxylamine portion will show distinct signals for the aromatic carbons, while the oxalate counter-ion will exhibit a characteristic signal for its carboxylate carbons. rsc.orgspectrabase.com The combination of ¹H and ¹³C NMR data allows for the unambiguous confirmation of the compound's structure.

| Component | Nucleus | Expected Chemical Shift (ppm) | Notes |

|---|---|---|---|

| N-Phenylhydroxylamine | ¹H | ~6.8 - 7.3 | Aromatic protons (C₆H₅), complex multiplet patterns. rsc.org |

| ¹H | Variable | N-H and O-H protons; shifts are concentration and solvent dependent and may appear as broad signals. rsc.org | |

| ¹³C | ~115 - 152 | Aromatic carbons. rsc.org | |

| Oxalate | ¹³C | ~158-165 | Carboxylate carbons (COO⁻); exact shift depends on solvent and protonation state. spectrabase.com |

Infrared (IR) spectroscopy is used to identify the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of this compound would display characteristic absorption bands corresponding to its distinct functional moieties. Key vibrations include the O-H and N-H stretching of the hydroxylamine group, C-H stretching from the aromatic ring, and, most prominently, the strong asymmetric and symmetric stretching vibrations of the carboxylate (C=O) groups of the oxalate anion. researchgate.net

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| O-H / N-H (Hydroxylamine) | Stretching | 3200 - 3400 (Broad) |

| C-H (Aromatic) | Stretching | 3000 - 3100 |

| C=O (Oxalate) | Asymmetric Stretching | ~1630 - 1680 |

| C=C (Aromatic) | Stretching | 1450 - 1600 |

| C=O (Oxalate) | Symmetric Stretching | ~1315 - 1340 |

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. In soft ionization techniques like Electrospray Ionization (ESI-MS), the N-phenylhydroxylamine component can be observed as a protonated molecule [M+H]⁺. rsc.org Analysis of the oxalate component can be achieved through methods such as liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) following derivatization. nih.govresearchgate.net High-resolution mass spectrometry provides highly accurate mass measurements, enabling the determination of the elemental formula.

N-Phenylhydroxylamine [M+H]⁺: Calculated m/z: 110.0600, Observed m/z: 110.0619. rsc.org

When this compound is used as a ligand to form complexes with metal ions, Atomic Absorption Spectroscopy (AAS) becomes a vital tool for quantitative analysis. AAS is an element-specific technique that can determine the concentration of a particular metal in a sample with high accuracy and precision. derpharmachemica.com By preparing a solution of the isolated metal complex and analyzing it via AAS, researchers can accurately determine the amount of metal present. This data is crucial for confirming the stoichiometry of the complex, for instance, to verify the metal-to-ligand ratio (e.g., 1:1, 1:2). researchgate.net

UV-Visible spectrophotometry is a key technique for studying the formation and properties of metal complexes with this compound in solution. The N-phenylhydroxylamine moiety contains a chromophore (the phenyl ring) that absorbs UV light. Upon coordination with a metal ion, the electronic environment of the chromophore changes, leading to a shift in the wavelength of maximum absorbance (λmax) and/or a change in the molar absorptivity. nih.gov By systematically monitoring these spectral changes as a function of metal and ligand concentrations (a process known as spectrophotometric titration), it is possible to determine the stoichiometry and calculate the formation constants of the resulting complexes. scirp.orgresearchgate.net

Chromatographic Separation and Analysis Techniques

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. These methods are essential for the purification of this compound, for its quantification in various matrices, and for analyzing its reaction products.

Column Chromatography: This is a fundamental purification technique. For the synthesis of N-phenylhydroxylamine, column chromatography using a stationary phase like silica (B1680970) gel is effective for isolating the product from reaction byproducts and unreacted starting materials. rsc.org

High-Performance Liquid Chromatography (HPLC): HPLC is a highly efficient separation technique used for both qualitative and quantitative analysis. A solution of the sample is passed through a column packed with a stationary phase under high pressure. When coupled with a UV detector or a mass spectrometer (LC-MS), HPLC can be used to separate this compound from impurities and quantify its concentration with high sensitivity and specificity. mdpi.comnih.gov LC-MS has proven to be a method of choice for the robust quantification of oxalate in complex samples. nih.govfigshare.com